Bromethiazole HBr
CAS No.:
Cat. No.: VC20687858
Molecular Formula: C6H9Br2NS
Molecular Weight: 287.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H9Br2NS |
---|---|
Molecular Weight | 287.02 g/mol |
IUPAC Name | 5-(2-bromoethyl)-4-methyl-1,3-thiazole;hydrobromide |
Standard InChI | InChI=1S/C6H8BrNS.BrH/c1-5-6(2-3-7)9-4-8-5;/h4H,2-3H2,1H3;1H |
Standard InChI Key | BHBQCSAJEKMSPN-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(SC=N1)CCBr.Br |
Introduction
Chemical Identity and Structural Analysis
IUPAC Nomenclature and Synonyms
Bromethiazole HBr is systematically named 5-(2-bromoethyl)-4-methyl-1,3-thiazole hydrobromide according to IUPAC conventions . Common synonyms include 5-(2-Bromoethyl)-4-methylthiazole hydrobromide and SCHEMBL7447500, reflecting its registration in chemical databases .
Molecular Structure and Formula
The compound’s structure comprises a thiazole ring substituted with a methyl group at the 4-position and a bromoethyl group at the 5-position, stabilized by a hydrobromic acid salt (Table 1).
Table 1: Structural and Molecular Data
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 287.02 g/mol | |
SMILES Notation | CC1=C(SC=N1)CCBr.Br | |
InChI Key | BHBQCSAJEKMSPN-UHFFFAOYSA-N |
The thiazole core contributes to its aromaticity, while the bromoethyl side chain enhances electrophilicity, making it reactive in substitution reactions .
Physicochemical Properties
Bromethiazole HBr exhibits solubility in polar solvents such as water and dimethyl sulfoxide (DMSO) . Its crystalline form appears as a white powder under standard conditions, with stability maintained in inert atmospheres (e.g., argon) . Key computed properties include a topological polar surface area of 41.1 Ų and a hydrogen bond acceptor count of 2 .
Table 2: Physicochemical Profile
Property | Value | Source |
---|---|---|
Appearance | White crystalline powder | |
Solubility | Water, DMSO | |
Storage Recommendations | Sealed container, dry environment | |
Hydrogen Bond Donors | 1 |
Synthesis and Production Methods
Halogenation of Sulfurol
A practical synthesis route involves the halogenation of Sulfurol (5-(2-hydroxyethyl)-4-methyl-1,3-thiazole) using hydrobromic acid (HBr). In a documented procedure , 37.5 g of Sulfurol was reacted with excess HBr (21.23 g) at 110°C for two hours, yielding bromethiazole HBr at 78% efficiency.
Table 3: Reaction Parameters and Yield
Parameter | Value | Source |
---|---|---|
Starting Material | Sulfurol (143.207 g/mol) | |
Reagent | HBr (80.91 g/mol) | |
Temperature | 110°C | |
Yield | 78% |
Post-synthesis, the product is basified with sodium hydroxide (10.47 g) to isolate the freebase, followed by brine-assisted extraction .
Analytical Characterization
Quality assessment typically employs techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). PubChem data confirm a monoisotropic mass of 284.88225 Da and an exact mass of 286.88020 Da , consistent with its molecular formula.
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